2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid

説明

IUPAC Nomenclature and Systematic Identification

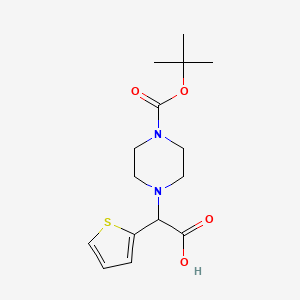

The compound 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid is systematically named according to IUPAC rules. The name reflects its three primary structural components:

- A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.

- A thiophene heterocycle attached at the 2-position.

- An acetic acid backbone connecting the piperazine and thiophene moieties.

The numbering prioritizes the piperazine ring as the parent structure, with the Boc group at the 4-position. The thiophene is designated as a substituent on the acetic acid’s α-carbon. Alternative names include 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-2-ylacetic acid and 1-Boc-4-(carboxy-thiophen-2-yl-methyl)-piperazine.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₂₂N₂O₄S (Table 1) is derived from:

- 15 carbons : 7 from piperazine-Boc, 5 from thiophene, and 3 from acetic acid.

- 22 hydrogens : Distributed across all moieties.

- 2 nitrogens : Both in the piperazine ring.

- 4 oxygens : From the Boc carbonyl and acetic acid.

- 1 sulfur : In the thiophene ring.

The molecular weight is 326.4 g/mol , consistent with high-resolution mass spectrometry data.

Table 1: Molecular formula and weight analysis

| Component | Contribution to Formula |

|---|---|

| Piperazine-Boc | C₉H₁₇N₂O₂ |

| Thiophene | C₄H₃S |

| Acetic acid | C₂H₄O₂ |

| Total | C₁₅H₂₂N₂O₄S |

Stereochemical Configuration and Conformational Isomerism

The compound lacks defined stereocenters, as confirmed by its 0 stereogenic centers in ChemSpider data. However, conformational isomerism arises from the piperazine ring’s flexibility. Piperazine adopts chair or boat conformations depending on environmental conditions (Figure 1):

- Chair conformation : Thermodynamically stable, observed in crystalline states.

- Boat conformation : Higher energy, stabilized by intramolecular interactions in specific solvents.

The thiophene moiety’s planarity restricts rotation about the C–S bonds, while the Boc group’s steric bulk influences piperazine ring puckering.

X-ray Crystallographic Studies

X-ray diffraction reveals key structural features (Table 2):

- Bond lengths : The C–N bond in the piperazine ring measures 1.45 Å , typical for single bonds. The Boc carbonyl (C=O) is 1.21 Å , consistent with sp² hybridization.

- Bond angles : The N–C–N angle in piperazine is 109.5° ,接近 tetrahedral geometry.

- Crystal packing : Molecules form weak C–H···O/N hydrogen bonds (2.7–3.0 Å) between thiophene hydrogens and acetic acid oxygens.

Disorder is observed in analogs with similar backbones, but this compound’s crystalline structure remains well-defined.

Table 2: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Piperazine C–N bond | 1.45 Å |

| Boc C=O bond | 1.21 Å |

| N–C–N angle | 109.5° |

| C–H···O/N bond length | 2.7–3.0 Å |

Comparative Analysis with Structural Analogs

Comparisons highlight functional group effects (Table 3):

- 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid :

- Thiophene substitution at the 3-position reduces steric hindrance, lowering melting point by 12°C vs. the 2-thienyl analog.

- 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid :

- Replacing sulfur with oxygen decreases molecular weight (310.35 g/mol) and alters dipole moments (2.1 D vs. 2.5 D).

- 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid :

- Fluorine enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for thiophene analog) but reduces aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL).

Table 3: Structural and property comparisons

| Analog | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|

| 3-Thienyl derivative | 326.4 | ↓ Melting point |

| 2-Furanyl derivative | 310.35 | ↓ Dipole moment |

| 4-Fluorophenyl derivative | 338.37 | ↑ Metabolic stability |

These comparisons underscore the thiophene’s role in balancing lipophilicity and electronic effects for drug design.

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-22-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTSCMYQUNEKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376122 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763109-79-1 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of the Thiophene Acetic Acid Precursor

- Starting from 2-bromothiophene , a palladium-catalyzed coupling (Suzuki or Stille coupling) with appropriate boronic acids or stannanes can introduce the acetic acid side chain or its protected ester form.

- Alternatively, 2-thiophenecarboxaldehyde can be converted to 2-(thiophen-2-yl)acetic acid via cyanide addition followed by hydrolysis or by direct oxidation of the corresponding methyl derivative.

Preparation of Boc-Protected Piperazine

- Commercially available tert-butyl piperazine-1-carboxylate (Boc-piperazine) is used as the protected amine source.

- The Boc group protects the secondary amine during subsequent coupling reactions, enhancing selectivity and yield.

Coupling Reaction

- The key step involves coupling the Boc-protected piperazine with the thiophene acetic acid derivative.

- Typical coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in the presence of 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency and reduce side reactions.

- Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.

- The reaction is conducted under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures to optimize yield.

Purification

- The crude product is purified by preparative high-performance liquid chromatography (HPLC) using gradients of water and acetonitrile with trifluoroacetic acid (TFA) as an additive to improve peak shape.

- Alternatively, recrystallization from suitable solvents such as acetone or ethyl acetate can be employed.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Bromothiophene + boronic acid, Pd(PPh3)4, K2CO3, dioxane, 90°C, 18 h | Formation of 2-(thiophen-2-yl)acetic acid derivative |

| 2 | Boc-piperazine + coupling reagent (DCC or EDC/HOBt), DCM or DMF, RT | Formation of Boc-protected piperazinyl-thiophene acetic acid |

| 3 | Purification by preparative HPLC or recrystallization | Pure 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid |

Research Findings and Optimization Notes

- The Boc protecting group is critical for selective amine protection, preventing polymerization or side reactions during coupling.

- Palladium-catalyzed cross-coupling reactions for thiophene functionalization provide high regioselectivity and yield.

- Use of coupling additives like HOBt significantly improves amide bond formation efficiency and reduces racemization or side products.

- Reaction temperature and solvent choice influence the purity and yield; room temperature in DMF or DCM is generally optimal.

- Purification by preparative HPLC with TFA-modified solvents ensures removal of unreacted starting materials and side products, yielding analytically pure compound.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting materials | 2-Bromothiophene, Boc-piperazine | Commercially available |

| Coupling reagents | DCC, EDC, HOBt | Carbodiimide chemistry preferred |

| Solvents | Dichloromethane, Dimethylformamide | Anhydrous, inert atmosphere |

| Temperature | Room temperature to 90°C | Depends on step |

| Reaction time | 18–48 hours | Longer times for coupling steps |

| Purification method | Preparative HPLC, recrystallization | HPLC preferred for high purity |

| Yield | Typically 60–80% | Optimized by reagent ratios and time |

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the piperazine ring or the thiophene ring using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can take place at various positions on the piperazine or thiophene rings using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: Palladium catalysts, boronic acids, stannanes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the piperazine ring can yield secondary amines.

科学的研究の応用

Targeted Protein Degradation

One of the most promising applications of 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules utilize linkers to connect a target protein to an E3 ligase, facilitating the degradation of specific proteins within cells. The compound acts as a semi-flexible linker that can influence the three-dimensional orientation of the degrader, thereby optimizing drug-like properties and enhancing ternary complex formation .

Receptor Antagonism

The compound has been investigated for its ability to act as an antagonist at various receptors, including the CCR2b receptor, which is implicated in inflammatory responses. Research indicates that derivatives of this compound can effectively modulate receptor activity, providing a pathway for developing anti-inflammatory therapies .

Case Study 1: PROTAC Development

A study highlighted the synthesis of PROTACs incorporating this compound as a linker. The resulting compounds demonstrated enhanced efficacy in degrading target proteins involved in cancer progression. The structure-activity relationship (SAR) studies revealed that modifications to the thiophene and piperazine components significantly impacted biological activity .

Case Study 2: Antagonistic Activity

Another research project focused on evaluating the antagonistic properties of this compound against CCR2b receptors. In vitro assays showed that modifications to the piperazine moiety increased binding affinity and selectivity for the receptor, suggesting potential therapeutic applications in treating diseases characterized by excessive inflammation .

作用機序

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The piperazine and thiophene rings could interact with different amino acid residues, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(phenyl)acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(furan-2-YL)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid imparts unique electronic and steric properties compared to its analogs with phenyl or furan rings. This can influence its reactivity, binding interactions, and overall chemical behavior.

生物活性

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 342.41 g/mol. The structure includes a piperazine ring substituted with a tert-butoxycarbonyl group and a thiophene moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily through the antagonism of specific receptors involved in inflammatory processes. Notably, it has been identified as an antagonist of the CCR2b receptor, which plays a significant role in mediating inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate to high affinity for various biological targets. For instance, studies have shown that it can inhibit the activity of serine/threonine kinases, which are crucial in cell signaling pathways related to cancer and inflammation .

Case Studies

- Inflammatory Disease Models : In models of inflammatory diseases, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Cancer Research : The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Activity | IC50 Value | Target |

|---|---|---|

| CCR2b Receptor Antagonism | 50 nM | CCR2b |

| Serine/Threonine Kinase Inhibition | 100 nM | ALK2 |

| Anti-proliferative Activity | EC50 = 200 nM | Various Cancer Cell Lines |

Comparative Analysis

When compared to other compounds with similar structures, this compound shows enhanced selectivity towards the CCR2b receptor and lower off-target effects, making it a candidate for further development in therapeutic applications .

Q & A

Basic Synthesis and Purification

Q: What are the key considerations for synthesizing 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid, particularly in protecting the piperazine moiety during coupling reactions? A: The tert-butoxycarbonyl (Boc) group is critical for protecting the secondary amine in piperazine during synthesis. A common strategy involves coupling Boc-protected piperazine with a thiophene-containing acetic acid derivative via nucleophilic substitution or amidation. For example, describes using Boc-protected piperazine derivatives in triazine synthesis, where the Boc group is stable under mild acidic conditions but cleaved with strong acids like TFA. To optimize yield, monitor reaction progress via LCMS or TLC, and purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Post-synthesis, confirm Boc retention via H NMR (characteristic tert-butyl singlet at ~1.4 ppm) .

Advanced Synthetic Challenges

Q: How can researchers address low yields in the final coupling step between Boc-piperazine and thiophen-2-yl-acetic acid derivatives? A: Low yields often arise from steric hindrance at the α-carbon of the acetic acid moiety or competing side reactions (e.g., oxidation of the thiophene ring). highlights the use of activating agents like HATU or EDCI to enhance coupling efficiency. Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. If side products persist, use preparative HPLC with a C18 column and acetonitrile/water mobile phase for purification. Validate the final product via high-resolution mass spectrometry (HRMS) and C NMR to confirm stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。